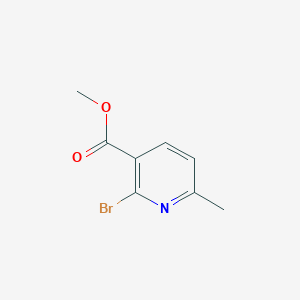
2-Bromo-1,3-dietil-5-metilbenceno
Descripción general
Descripción
2-Bromo-1,3-diethyl-5-methylbenzene (2-Br-1,3-Diethyl-5-methylbenzene) is an organobromide compound that belongs to the class of aromatic hydrocarbons. It is a colorless liquid with a strong, sweet odor. 2-Br-1,3-Diethyl-5-methylbenzene is used in a variety of applications, including as a solvent, as a reagent in organic synthesis, and as a fuel additive. It is also used in the production of pharmaceuticals, dyes, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Bromo-1,3-dietil-5-metilbenceno se utiliza en la síntesis orgánica . Puede usarse como material de partida o intermedio en la síntesis de diversos compuestos orgánicos .
Estudios Farmacéuticos
Este compuesto se puede utilizar en estudios farmacéuticos. Puede utilizarse para sintetizar nuevos medicamentos o estudiar las propiedades de los existentes.
Síntesis de Pesticidas
this compound se ha utilizado como un agente reactivo para la síntesis de pesticidas . Se puede utilizar para crear nuevos pesticidas o mejorar la eficacia de los existentes .
Reacciones de Desnitrificación
Este producto químico se ha utilizado para reacciones de desnitrificación . La desnitrificación es un proceso que elimina el nitrógeno del medio ambiente, lo que puede ser beneficioso en ciertos contextos .
Ciencia de Materiales
En el campo de la ciencia de los materiales, este compuesto se puede utilizar para estudiar las propiedades de los materiales y desarrollar nuevos .
Cromatografía
this compound se puede utilizar en cromatografía, una técnica de laboratorio para la separación de mezclas .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that benzene derivatives generally interact with various biological targets, often through electrophilic aromatic substitution .
Mode of Action
The mode of action of 2BDMTM involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
2BDMTM has been shown to exhibit strong environmental toxicity and is classified as a hazardous substance . It can react with chloride ions to form chlorine gas, which has been shown to have carcinogenic properties and may contribute to environmental pollution . Therefore, environmental factors can significantly influence the action, efficacy, and stability of 2BDMTM.
Análisis Bioquímico
Biochemical Properties
2-Bromo-1,3-diethyl-5-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of pesticides and denitrification reactions . It interacts with various enzymes and proteins, including those involved in oxidative stress responses. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies .
Cellular Effects
The effects of 2-Bromo-1,3-diethyl-5-methylbenzene on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromo-1,3-diethyl-5-methylbenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This interaction can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,3-diethyl-5-methylbenzene can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,3-diethyl-5-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level results in a significant change in cellular response .
Metabolic Pathways
2-Bromo-1,3-diethyl-5-methylbenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromo-1,3-diethyl-5-methylbenzene is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Bromo-1,3-diethyl-5-methylbenzene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-bromo-1,3-diethyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIITRRSNVBPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468889 | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
314084-61-2 | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314084-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-4-methylphenyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIETHYL-4-METHYLPHENYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


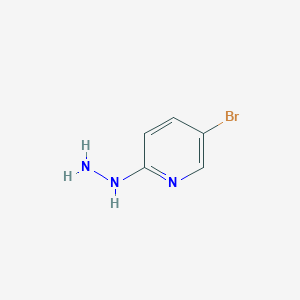
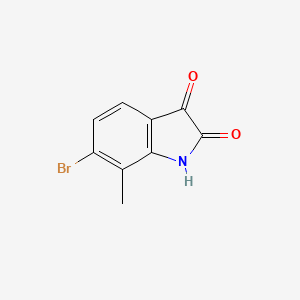
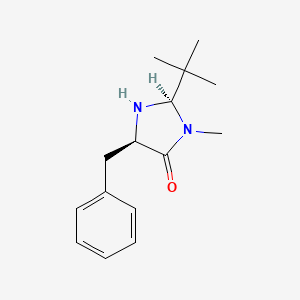
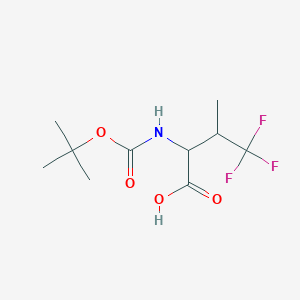

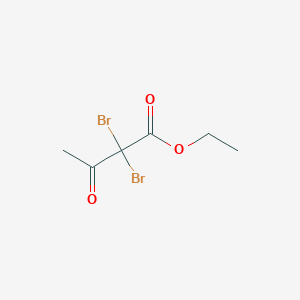
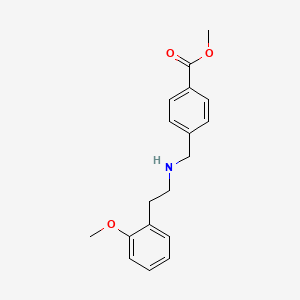
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)



